molecular formula C10H12ClN3 B13425600 (4-(1H-imidazol-2-yl)phenyl)methanamine HCl

(4-(1H-imidazol-2-yl)phenyl)methanamine HCl

Cat. No.: B13425600
M. Wt: 209.67 g/mol
InChI Key: PWVLSWXGZNZEDA-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-2-yl)phenyl)methanamine HCl is a hydrochloride salt of a phenylmethanamine derivative bearing an imidazole ring at the 2-position of the phenyl group. The methanamine group (-CH2NH2) enhances solubility and facilitates interactions with biological targets.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2,(H,12,13);1H

InChI Key

PWVLSWXGZNZEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-bromoacetophenone with imidazole in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

(4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(1H-imidazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)
  • Structure : Features a chloromethylphenyl group at the 4-position of a dimethyl-nitroimidazole ring.
  • Synthesis: Derived from [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol via chlorination with SOCl2 .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Structure : Contains a 3-methoxybenzyl group on the imidazole’s nitrogen and a methanamine group at the 4-position.
  • Application : Used in research and development, with safety protocols highlighting risks of skin/eye irritation .
  • Key Difference : The 3-methoxybenzyl substituent introduces steric bulk and electron-donating effects, which may influence pharmacokinetics.
1-{4-[4-(Trifluoromethoxy)phenyl]-1H-imidazol-2-yl}methanamine
  • Structure : Substituted with a trifluoromethoxy (-OCF3) group on the phenyl ring.
  • Key Difference : The electron-withdrawing -OCF3 group enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring in the target compound .
[4-(Pyrrol-1-yl)phenyl]methanamine HCl
  • Structure : Replaces the imidazole ring with a pyrrole group.
  • Key Difference : The pyrrole’s single nitrogen atom reduces hydrogen-bonding capacity, likely diminishing receptor affinity relative to imidazole derivatives .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Weight Key Substituents Pharmacological Activity Reference
(4-(1H-Imidazol-2-yl)phenyl)methanamine HCl ~209.67 (base) Phenyl, imidazole-2-yl, -CH2NH2 Potential adenosine receptor ligand (inferred)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 307.75 -NO2, -CH3, -CH2Cl Intermediate for further functionalization
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl 253.73 3-methoxybenzyl, -CH2NH2 Research chemical (safety data available)
1-{4-[4-(Trifluoromethoxy)phenyl]-1H-imidazol-2-yl}methanamine 297.26 -OCF3, -CH2NH2 High lipophilicity (estimated)
[4-(Pyrrol-1-yl)phenyl]methanamine HCl ~210.68 Pyrrole, -CH2NH2 Structural analog with reduced H-bonding
Key Observations :

Receptor Binding: Imidazole-2-yl derivatives (e.g., the target compound) are hypothesized to exhibit stronger interactions with adenosine receptors due to the imidazole’s dual nitrogen atoms, which mimic purine bases .

Solubility : The hydrochloride salt form enhances aqueous solubility, critical for bioavailability.

Metabolic Stability: Trifluoromethoxy-substituted analogs may resist oxidative metabolism better than non-halogenated derivatives .

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